4-Methylpiperazine-1-carbohydrazonamide
Description
Properties
CAS No. |
752182-23-3 |
|---|---|
Molecular Formula |
C6H15N5 |
Molecular Weight |
157.22 g/mol |
IUPAC Name |
N'-amino-4-methylpiperazine-1-carboximidamide |
InChI |
InChI=1S/C6H15N5/c1-10-2-4-11(5-3-10)6(7)9-8/h2-5,8H2,1H3,(H2,7,9) |
InChI Key |
DKNMXBGUOFVDNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=NN)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- Methyl substituents (as in the target compound) improve solubility compared to bulkier groups like benzyl or methoxyphenyl, as evidenced by SwissADME predictions for similar analogs .
Physicochemical and Drug-like Properties
Data from principal component analysis (PCA) and SwissADME evaluations highlight critical differences:
Key Insights :
Q & A
Q. What are the standard synthetic routes for 4-Methylpiperazine-1-carbohydrazonamide, and how can reaction conditions be optimized for yield?
- Methodological Answer: The synthesis typically involves multi-step reactions using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to form amide bonds . Key steps include:
- Temperature control: Heating at 40–70°C in solvents such as THF or DMF to ensure reaction completion .
- Purification: Reverse-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) to isolate the product .
- Yield optimization: Sonication to homogenize intermediates and sequential temperature adjustments to reduce side reactions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing 4-Methylpiperazine-1-carbohydrazonamide?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H NMR (400 MHz, DMSO-d₆) and ¹³C NMR (101 MHz) to confirm substituent positions and hydrogen environments .
- Mass Spectrometry (MS): High-resolution electrospray ionization (HRMS) with Agilent Masshunter software for molecular formula validation .
- Chromatography: TLC (Rf values) and HPLC for purity assessment .
Q. What in vitro assays are commonly used to evaluate the biological activity of piperazine derivatives like 4-Methylpiperazine-1-carbohydrazonamide?
- Methodological Answer:
- Enzyme inhibition assays: Measure IC₅₀ values using fluorometric or colorimetric substrates for kinases or dehydrogenases .
- Receptor binding studies: Radioligand displacement assays (e.g., for neurotransmitter receptors) .
- Cytotoxicity screening: MTT or CellTiter-Glo® assays in cancer cell lines .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and stability of 4-Methylpiperazine-1-carbohydrazonamide under varying conditions?
- Methodological Answer:
- Molecular dynamics simulations: Analyze conformational stability in aqueous or lipid environments using software like GROMACS .
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- pKa prediction tools: Use MarvinSketch or ACD/Labs to assess protonation states at physiological pH .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer:
- Pharmacokinetic profiling: Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and bioavailability to identify discrepancies .
- Metabolite identification: Use LC-MS/MS to detect active/inactive metabolites that may explain in vivo efficacy .
- Dose-response recalibration: Adjust dosing regimens based on allometric scaling from animal models .
Q. How can X-ray crystallography and NMR spectroscopy be integrated to resolve ambiguities in the molecular structure?
- Methodological Answer:
- Crystallography: Use SHELX programs (SHELXL/SHELXD) for high-resolution structure determination. Validate hydrogen bonding networks and torsional angles .
- NMR restraints: Incorporate NOESY/ROESY data to refine solution-state conformations and validate crystallographic models .
Q. What are the key considerations in designing multi-step synthetic pathways for derivatives to enhance pharmacological properties?
- Methodological Answer:
- Functional group compatibility: Protect labile groups (e.g., hydrazonamide) during cross-coupling reactions .
- Parallel synthesis: Use Ugi or Passerini reactions to generate diverse analogs efficiently .
- Late-stage fluorination: Introduce ¹⁸F or ¹⁹F tags via Pd-mediated coupling for PET imaging or metabolic studies .
Q. How do structural modifications (e.g., substituent variation) impact the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with modified piperazine substituents and compare IC₅₀ values .
- Crystallographic docking: Use AutoDock Vina to model interactions with target enzymes (e.g., phosphoglycerate dehydrogenase) .
- Kinetic studies: Perform steady-state inhibition assays to distinguish competitive vs. non-competitive mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
